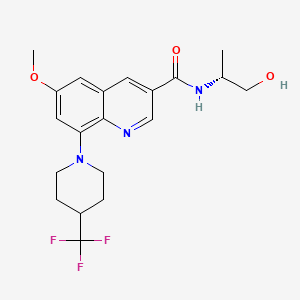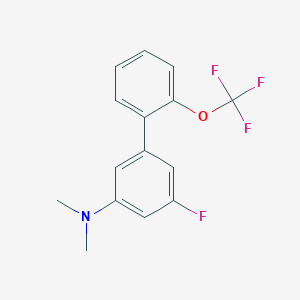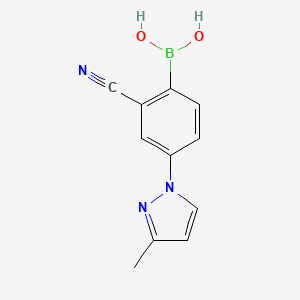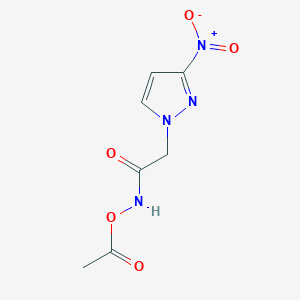
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an acetamide group, an acetyloxy group, and a nitro group attached to the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The pyrazole intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Nitration: The nitration of the pyrazole ring is carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups.
Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide and acetyloxy groups may also play a role in modulating the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-1-acetamide, N-(acetyloxy)-3-nitro- can be compared with other pyrazole derivatives, such as:
- 1H-Pyrazole-1-acetamide, N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[(1-oxo-3-phenoxypropyl)amino]
- 1H-Pyrazole-1-acetamide, 4,5-diamino-
These compounds share the pyrazole core structure but differ in the functional groups attached to the ring The presence of different substituents can significantly impact their chemical properties, reactivity, and potential applications
Eigenschaften
CAS-Nummer |
102039-36-1 |
|---|---|
Molekularformel |
C7H8N4O5 |
Molekulargewicht |
228.16 g/mol |
IUPAC-Name |
[[2-(3-nitropyrazol-1-yl)acetyl]amino] acetate |
InChI |
InChI=1S/C7H8N4O5/c1-5(12)16-9-7(13)4-10-3-2-6(8-10)11(14)15/h2-3H,4H2,1H3,(H,9,13) |
InChI-Schlüssel |
FTVMNLPBCRVKHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONC(=O)CN1C=CC(=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


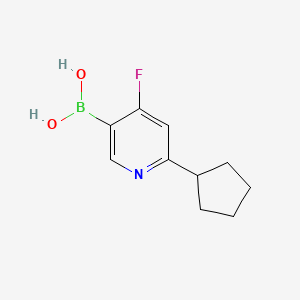
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

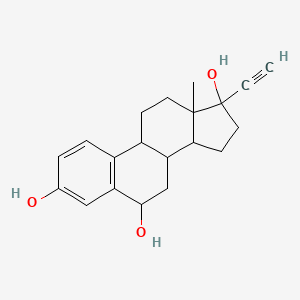
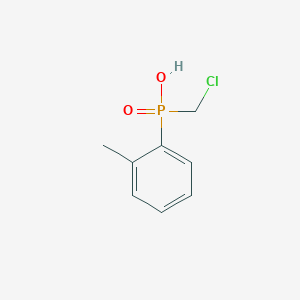
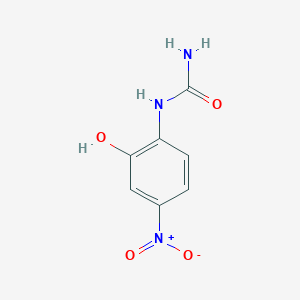
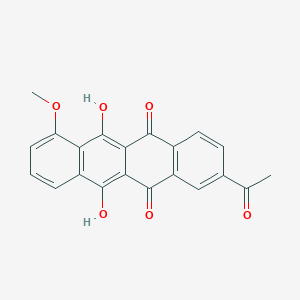
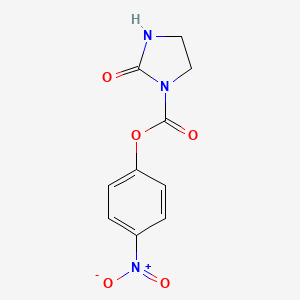
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

![4-(benzyloxy)-3-(methoxymethyl)-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14075510.png)
